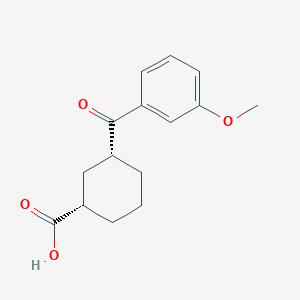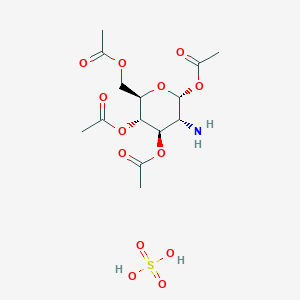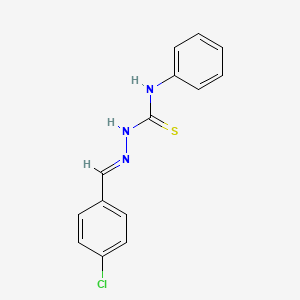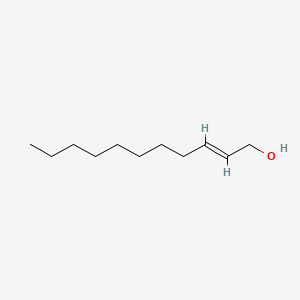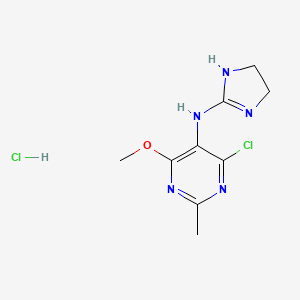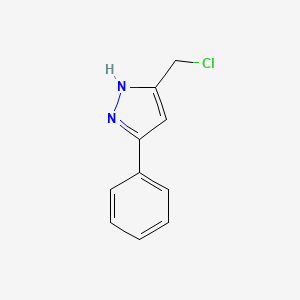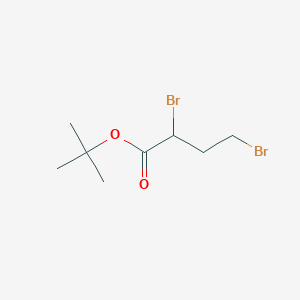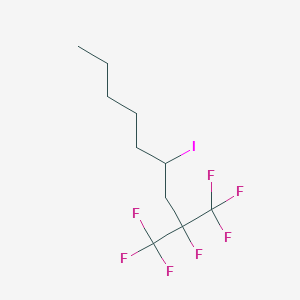
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is a fluorinated organic compound with the molecular formula C10H8F7I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane typically involves the introduction of iodine and fluorine atoms into a nonane backbone. One common method involves the reaction of nonane with iodine and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the reactive fluorine and iodine species safely .
Analyse Des Réactions Chimiques
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The multiple fluorine atoms can participate in addition reactions with other compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mécanisme D'action
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .
Comparaison Avec Des Composés Similaires
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane can be compared with other fluorinated compounds, such as:
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
These compounds share similar structural features but differ in the length of their carbon chains, which can influence their reactivity and applications.
Propriétés
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F7I/c1-2-3-4-5-7(18)6-8(11,9(12,13)14)10(15,16)17/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPSJXGCXEMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696685 |
Source


|
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-92-3 |
Source


|
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
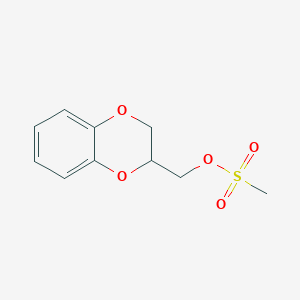
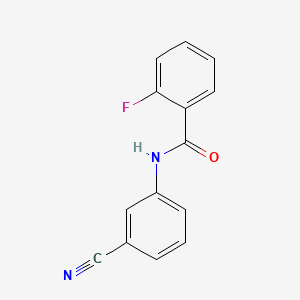
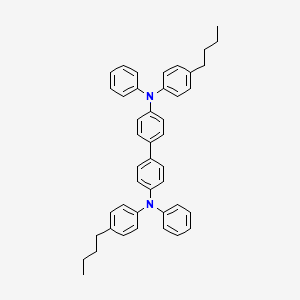
![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)

